Cas no 1805275-62-0 (Methyl 5-aminomethyl-2-cyano-3-(trifluoromethoxy)benzoate)

Methyl 5-aminomethyl-2-cyano-3-(trifluoromethoxy)benzoate 化学的及び物理的性質
名前と識別子
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- Methyl 5-aminomethyl-2-cyano-3-(trifluoromethoxy)benzoate
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- インチ: 1S/C11H9F3N2O3/c1-18-10(17)7-2-6(4-15)3-9(8(7)5-16)19-11(12,13)14/h2-3H,4,15H2,1H3
- InChIKey: FZRIIOXYJVEZLL-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(C#N)=C(C(=O)OC)C=C(CN)C=1)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 377
- トポロジー分子極性表面積: 85.3
- 疎水性パラメータ計算基準値(XlogP): 1.5
Methyl 5-aminomethyl-2-cyano-3-(trifluoromethoxy)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015008536-250mg |
Methyl 5-aminomethyl-2-cyano-3-(trifluoromethoxy)benzoate |
1805275-62-0 | 97% | 250mg |
494.40 USD | 2021-06-21 | |
Alichem | A015008536-500mg |
Methyl 5-aminomethyl-2-cyano-3-(trifluoromethoxy)benzoate |
1805275-62-0 | 97% | 500mg |
806.85 USD | 2021-06-21 | |
Alichem | A015008536-1g |
Methyl 5-aminomethyl-2-cyano-3-(trifluoromethoxy)benzoate |
1805275-62-0 | 97% | 1g |
1,490.00 USD | 2021-06-21 |
Methyl 5-aminomethyl-2-cyano-3-(trifluoromethoxy)benzoate 関連文献
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
Methyl 5-aminomethyl-2-cyano-3-(trifluoromethoxy)benzoateに関する追加情報
Recent Advances in the Study of Methyl 5-aminomethyl-2-cyano-3-(trifluoromethoxy)benzoate (CAS: 1805275-62-0)
Methyl 5-aminomethyl-2-cyano-3-(trifluoromethoxy)benzoate (CAS: 1805275-62-0) is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its trifluoromethoxy and cyano functional groups, has recently emerged as a key intermediate in the synthesis of novel bioactive compounds. Recent studies have focused on its potential applications in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of Methyl 5-aminomethyl-2-cyano-3-(trifluoromethoxy)benzoate as a precursor for the synthesis of small-molecule inhibitors targeting protein kinases. The researchers demonstrated that derivatives of this compound exhibited potent inhibitory activity against several kinase isoforms, with IC50 values in the nanomolar range. The study highlighted the compound's versatility as a building block for the development of selective kinase inhibitors, which are of great interest in oncology and inflammatory diseases.
Another notable research effort, reported in Bioorganic & Medicinal Chemistry Letters, investigated the compound's role in the design of GABAA receptor modulators. The trifluoromethoxy group was found to enhance the binding affinity of the resulting analogs to specific receptor subtypes, suggesting potential applications in neurological disorders such as anxiety and epilepsy. The study provided structural insights into the compound's interactions with the receptor binding pocket, paving the way for further optimization.
In addition to its pharmacological applications, Methyl 5-aminomethyl-2-cyano-3-(trifluoromethoxy)benzoate has also been studied for its chemical properties. A recent Organic Process Research & Development article detailed an improved synthetic route for this compound, emphasizing scalability and yield optimization. The authors reported a novel catalytic system that reduced byproduct formation and improved overall efficiency, making the compound more accessible for industrial-scale production.
Looking ahead, the unique structural features of Methyl 5-aminomethyl-2-cyano-3-(trifluoromethoxy)benzoate continue to inspire innovative research. Its combination of electron-withdrawing groups and a flexible aminomethyl side chain offers diverse opportunities for chemical modification, enabling the exploration of new therapeutic targets. Future studies are expected to further elucidate its mechanism of action and expand its applications in drug development.
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